2-(3-(4-chlorophenyl)ureido)-4-methyl-N-propylthiazole-5-carboxamide
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Description
2-(3-(4-chlorophenyl)ureido)-4-methyl-N-propylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H17ClN4O2S and its molecular weight is 352.84. The purity is usually 95%.
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Scientific Research Applications
1. Toxicological Studies
The compound 2-(3-(4-chlorophenyl)ureido)-4-methyl-N-propylthiazole-5-carboxamide has been noted in toxicological studies, particularly in the context of intoxication and metabolic pathways. For instance, Kusano et al. (2018) detailed the fatal intoxication case involving synthetic cannabinoids, underlining the critical importance of urinary metabolite screening for drugs with low blood concentration, demonstrating the compound's relevance in toxicology and forensic science (Kusano et al., 2018).
2. Dermatological Applications
The compound's derivative, p-chlorophenylamide of 3-methyl-5-benzoylaminoisothiazole-4-carboxylic acid (ITCL), showed promise in dermatological treatments. Wąsik et al. (1983) reported its effective local treatment in patients with viral etiology skin diseases, highlighting its rapid subsidence of pathological symptoms and reduction in disease duration, especially for herpes simplex and aphthae (Wąsik et al., 1983).
3. Metabolic Pathway Analysis
The compound and its relatives have been integral in metabolic pathway studies. Schettgen et al. (2021) explored the urinary kinetics of methylisothiazolinone (MI) and chloromethylisothiazolinone, identifying the 3-mercapturic acid conjugate of 3-thiomethyl-N-methyl-propionamide as a biomarker specific for exposure to MI, thus contributing significantly to the understanding of biocide exposure and metabolism (Schettgen et al., 2021).
4. Pharmacokinetic Studies
The compound's role in pharmacokinetics and drug binding has been examined. Niwa et al. (1988) detected furancarboxylic acids in uremic serum using gas chromatography-mass spectrometry and revealed their strong binding to plasma protein, highlighting the compound's significance in understanding drug interactions and dynamics within the human body (Niwa et al., 1988).
5. Biochemical Research
The compound and its derivatives have been utilized in biochemical research. Tricot et al. (1989) discussed tiazofurin's impact on IMP dehydrogenase activity and its consequent antileukemic effects, indicating the compound's potential in developing targeted chemotherapy strategies (Tricot et al., 1989).
Properties
IUPAC Name |
2-[(4-chlorophenyl)carbamoylamino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2S/c1-3-8-17-13(21)12-9(2)18-15(23-12)20-14(22)19-11-6-4-10(16)5-7-11/h4-7H,3,8H2,1-2H3,(H,17,21)(H2,18,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUGZIKXHLBDFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N=C(S1)NC(=O)NC2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.